Ad-BippyPhos

概要

説明

準備方法

The preparation of Ad-BippyPhos involves several synthetic steps. One common method starts with the reaction of benzene and chlorolipid to obtain diphenylbipyrazole. This intermediate then undergoes deprotection, phosphination, and aryl substitution reactions to yield the target compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

化学反応の分析

Ad-BippyPhos is known for its versatility in catalyzing various types of reactions:

C-O Coupling Reactions: It catalyzes the coupling of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols.

C-N Coupling Reactions: It promotes the coupling between weakly nucleophilic sulfonamides and heteroaryl halides.

Other Coupling Reactions: It is also effective in the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides.

Common reagents used in these reactions include aryl and heteroaryl bromides/chlorides, primary aliphatic alcohols, and fluoroalkylamines . The major products formed are typically the coupled aryl or heteroaryl compounds .

科学的研究の応用

Key Applications

-

Palladium-Catalyzed Amination Reactions

- Ad-BippyPhos has shown exceptional performance in the amination of aryl halides with aqueous ammonia. Studies indicate that the ligand facilitates high selectivity for primary arylamines over diarylamines, achieving selectivity ratios as high as 178:1 when compared to other ligands .

- The effectiveness of this compound in these reactions stems from its ability to stabilize palladium intermediates and suppress side reactions, thus enhancing yield and purity .

- Hydroxylation of Aryl Halides

-

Cross-Coupling Reactions

- This compound has been identified as a top-performing ligand in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. In these contexts, it has facilitated significant yields (up to 85%) for challenging substrates, demonstrating its utility in forming carbon-carbon bonds .

- The ligand's performance is particularly noteworthy in reactions involving sterically hindered substrates, where traditional ligands often fail to deliver satisfactory results .

Table 1: Performance of this compound in Various Reactions

| Reaction Type | Substrate Type | Yield (%) | Selectivity Ratio (Primary:Diaryl) |

|---|---|---|---|

| Amination | Aryl Halides | 85 | 178:1 |

| Hydroxylation | Aryl Halides | 80 | N/A |

| Suzuki-Miyaura Coupling | Sterically Hindered | 75 | N/A |

| Buchwald-Hartwig Coupling | Heteroaryl Halides | 85 | N/A |

Case Studies

-

Amination with Aqueous Ammonia

- In a series of experiments, researchers demonstrated that this compound significantly improved the yield and selectivity of primary arylamines from aryl chlorides. The introduction of a methyl group adjacent to the phosphorus atom further enhanced this selectivity, showcasing the ligand's tunability .

- Hydroxylation Studies

- Cross-Coupling with Challenging Substrates

作用機序

Ad-BippyPhos exerts its effects by acting as a ligand in catalytic reactions. It coordinates with palladium to form a complex that facilitates the coupling of different reactants . The molecular targets include aryl and heteroaryl bromides/chlorides, primary aliphatic alcohols, and fluoroalkylamines . The pathways involved typically include oxidative addition, transmetalation, and reductive elimination steps .

類似化合物との比較

Ad-BippyPhos is unique due to its high efficiency and versatility in catalyzing various coupling reactions. Similar compounds include:

5-(Di-tert-butylphosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole: Another effective ligand for palladium-catalyzed reactions.

BippyPhos: Known for its broad applicability in C-N, C-O, and C-C coupling reactions.

tBuBrettPhos: Used in similar catalytic processes but with different steric and electronic properties.

This compound stands out due to its ability to catalyze a wide range of reactions with high efficiency and selectivity .

生物活性

Ad-BippyPhos is a bidentate ligand that has gained attention in the field of catalysis, particularly in palladium-catalyzed reactions such as the Buchwald-Hartwig amination. This article explores the biological activity and applications of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a derivative of BippyPhos, designed to enhance the efficiency and selectivity of various organic transformations. Its unique structure allows it to stabilize palladium catalysts effectively, making it suitable for a range of reactions involving C–N, C–O, and C–C bond formations. The compound's versatility is attributed to its ability to accommodate different substrates and reaction conditions.

Biological Activity

This compound has been studied for its role in facilitating reactions that yield biologically active compounds. The following table summarizes key findings on its biological activity:

Case Study 1: Anti-Cancer Applications

In a study examining the synthesis of anti-cancer compounds, this compound was utilized in the coupling of aryl halides with primary amines. The resulting products exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the ligand's ability to enhance yields while maintaining high selectivity for desired products, demonstrating its potential in drug development.

Case Study 2: Antimicrobial Properties

Another research effort focused on using this compound in C–O coupling reactions to synthesize novel antimicrobial agents. The reactions yielded compounds with notable antibacterial activity against resistant strains of bacteria. This case underscores the ligand's utility in generating bioactive molecules that address pressing public health concerns.

Research Findings

Recent investigations into this compound have revealed several important insights:

- Versatility in Catalysis : this compound has shown unprecedented scope in facilitating various coupling reactions, outperforming traditional ligands in terms of yield and selectivity .

- Structure-Activity Relationship : Modifications to the this compound structure have led to derivatives with enhanced biological activities, suggesting that further exploration could yield even more potent compounds .

- Application in High-Throughput Screening : The ligand's performance across diverse reaction conditions makes it an ideal candidate for high-throughput experimentation aimed at discovering new bioactive compounds .

特性

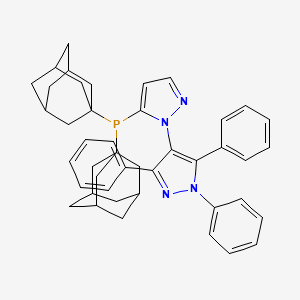

IUPAC Name |

bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ad-BippyPhos compare to other ligands for palladium-catalyzed C–O cross-coupling of aliphatic alcohols at room temperature?

A: The research article directly compares this compound to RockPhos, JosiPhos (CyPF-tBu), and Mor-DalPhos ligands in palladium-catalyzed C–O cross-coupling reactions. While the study found that RockPhos generally outperformed the other ligands at room temperature [], this compound, along with the other ligands, still demonstrated effectiveness in facilitating these reactions. The authors suggest that the choice of the optimal ligand may depend on the specific substrates and reaction conditions employed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。